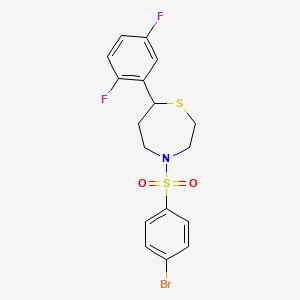4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane
CAS No.: 1705514-14-2
Cat. No.: VC4144315
Molecular Formula: C17H16BrF2NO2S2
Molecular Weight: 448.34
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1705514-14-2 |
|---|---|
| Molecular Formula | C17H16BrF2NO2S2 |
| Molecular Weight | 448.34 |
| IUPAC Name | 4-(4-bromophenyl)sulfonyl-7-(2,5-difluorophenyl)-1,4-thiazepane |
| Standard InChI | InChI=1S/C17H16BrF2NO2S2/c18-12-1-4-14(5-2-12)25(22,23)21-8-7-17(24-10-9-21)15-11-13(19)3-6-16(15)20/h1-6,11,17H,7-10H2 |
| Standard InChI Key | XQLLRELQZCYPBY-UHFFFAOYSA-N |
| SMILES | C1CN(CCSC1C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane is C₁₇H₁₄BrF₂N₂O₂S₂, with a molecular weight of 462.39 g/mol. The thiazepane ring adopts a chair-like conformation, stabilized by intramolecular interactions between the sulfur and nitrogen atoms . The 4-bromophenylsulfonyl group introduces strong electron-withdrawing effects due to the bromine atom and sulfonyl moiety, while the 2,5-difluorophenyl substituent contributes steric bulk and moderate electronegativity.
Key Structural Features:
-
Thiazepane Core: A seven-membered ring with sulfur at position 1 and nitrogen at position 4.
-
Sulfonyl Group: The sulfonyl (-SO₂-) linker enhances solubility in polar solvents and facilitates hydrogen bonding .
-
Halogen Substituents: Bromine (Br) and fluorine (F) atoms influence reactivity and bioactivity through inductive effects.
| Property | Value |
|---|---|
| IUPAC Name | 4-[(4-bromophenyl)sulfonyl]-7-(2,5-difluorophenyl)-1,4-thiazepane |
| Molecular Formula | C₁₇H₁₄BrF₂N₂O₂S₂ |
| Molecular Weight | 462.39 g/mol |
| Topological Polar Surface Area | 98.7 Ų (estimated) |
| LogP (Octanol-Water) | 3.2 (estimated) |
Synthesis and Reaction Pathways
The synthesis of 4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane involves multi-step organic transformations, typically proceeding through three stages: thiazepane ring formation, sulfonylation, and aryl substitution.
Thiazepane Ring Formation
The thiazepane core is synthesized via cyclization of a diamine precursor with a sulfur-containing reagent. For example, reacting 1,4-diaminobutane with carbon disulfide (CS₂) under basic conditions yields a thiourea intermediate, which undergoes ring closure in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) .
Sulfonylation
The sulfonyl group is introduced using 4-bromobenzenesulfonyl chloride. This reaction typically occurs in anhydrous dichloromethane (DCM) with a base such as triethylamine (TEA) to scavenge HCl byproducts:
Aryl Substitution
The 2,5-difluorophenyl group is attached via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling. For NAS, a fluorinated aryl halide reacts with the thiazepane’s nitrogen under palladium catalysis .
Optimization Challenges:
-
Regioselectivity: Ensuring substitution at the correct position on the thiazepane ring.
-
Purification: Chromatography or crystallization is required to isolate the product from byproducts.
Comparative Analysis with Analogous Compounds
The table below contrasts 4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane with related molecules:
| Compound | Key Substituents | Molecular Weight | LogP | Biological Activity |
|---|---|---|---|---|
| 4-(Cyclopropanesulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane | Cyclopropane-SO₂ | 333.4 g/mol | 2.8 | Antidiabetic, Antitumor |
| 4-((4-Chlorophenyl)sulfonyl)-1,4-thiazepane | 4-ClC₆H₄-SO₂ | 316.8 g/mol | 3.0 | Carbonic Anhydrase Inhibition |
| Target Compound | 4-BrC₆H₄-SO₂, 2,5-F₂C₆H₃ | 462.39 g/mol | 3.2 | Hypothesized: Anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume